molecular formula C7H9N3O2S B1607398 4-Sulfamoylbenzimidamide CAS No. 54951-45-0

4-Sulfamoylbenzimidamide

Cat. No.: B1607398
CAS No.: 54951-45-0
M. Wt: 199.23 g/mol
InChI Key: IPNCNKQHACLMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfamoylbenzimidamide is an organic compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol . It is also known by its IUPAC name, 4-(aminosulfonyl)benzenecarboximidamide . This compound is characterized by the presence of a sulfonamide group attached to a benzenecarboximidamide structure, making it a member of the sulfonamide class of compounds.

Preparation Methods

The synthesis of 4-Sulfamoylbenzimidamide typically involves the reaction of 4-aminobenzenesulfonamide with cyanamide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Sulfamoylbenzimidamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Sulfamoylbenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Sulfamoylbenzimidamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial folate synthesis. By inhibiting these enzymes, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

4-Sulfamoylbenzimidamide can be compared with other sulfonamide compounds, such as:

Properties

IUPAC Name

4-sulfamoylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H3,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNCNKQHACLMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328550
Record name 4-sulfamoylbenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54951-45-0
Record name 4-sulfamoylbenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Sulfamoylbenzimidamide
Reactant of Route 2
4-Sulfamoylbenzimidamide
Reactant of Route 3
Reactant of Route 3
4-Sulfamoylbenzimidamide
Reactant of Route 4
Reactant of Route 4
4-Sulfamoylbenzimidamide
Reactant of Route 5
4-Sulfamoylbenzimidamide
Reactant of Route 6
4-Sulfamoylbenzimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.